molecular formula C7H8ClN B1589990 2-(Chloromethyl)-4-methylpyridine CAS No. 38198-16-2

2-(Chloromethyl)-4-methylpyridine

Cat. No.: B1589990
CAS No.: 38198-16-2
M. Wt: 141.6 g/mol
InChI Key: MHMJNRKGRRCAFE-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-methylpyridine is an organohalide compound characterized by a pyridine core with a chloromethyl group at the 2-position and a methyl group at the 4-position. This compound is known for its utility in various chemical reactions and applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Chloromethylation of Pyridine Derivatives: One common method involves the chloromethylation of pyridine derivatives using formaldehyde and hydrochloric acid under acidic conditions.

  • Halogenation Reactions: Another approach is the halogenation of 4-methylpyridine using chloromethylating agents such as chloromethyl methyl ether in the presence of a suitable catalyst.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chloromethylation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation and recrystallization to obtain the desired compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as pyridine N-oxide.

  • Reduction: Reduction reactions can convert the chloromethyl group to a methylene group, resulting in the formation of 2-(methyl)-4-methylpyridine.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like ammonia, amines, and alcohols are typically employed, with reaction conditions varying based on the specific nucleophile.

Major Products Formed:

  • Oxidation: Pyridine N-oxide derivatives.

  • Reduction: 2-(methyl)-4-methylpyridine.

  • Substitution: Various pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Chloromethyl)-4-methylpyridine is widely used in scientific research due to its versatility and reactivity. Its applications include:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the modification of biomolecules and the development of bioactive compounds.

  • Medicine: It is utilized in the synthesis of drug candidates and the investigation of their biological activities.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

2-(Chloromethyl)-4-methylpyridine is similar to other chloromethylpyridines, such as 2-chloromethylpyridine and 3-chloromethylpyridine. its unique combination of a chloromethyl group and a methyl group at specific positions on the pyridine ring distinguishes it from these compounds. The presence of the methyl group at the 4-position enhances its reactivity and stability, making it a valuable compound in various applications.

Comparison with Similar Compounds

  • 2-Chloromethylpyridine

  • 3-Chloromethylpyridine

  • 4-Chloromethylpyridine

Properties

IUPAC Name

2-(chloromethyl)-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-6-2-3-9-7(4-6)5-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMJNRKGRRCAFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80506499
Record name 2-(Chloromethyl)-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38198-16-2
Record name 2-(Chloromethyl)-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-hydroxymethyl-4-methylpyridine (5.48 g, 44.5 mmol) and thionyl chloride (60 mL, 822 mmol) in benzene (150 mL) was stirred at room temp. overnight. The product mixture was concentrated under vacuum. The residue was partitioned between dichloromethane and aqueous sodium bicarbonate. The organic extract was washed with brine, dried over anhydrous sodium sulfate, and filtered. The filtrate was concentrated under vacuum to provide the title compound as oil. This alkylating reagent was passed through a small plug of activated basic alumina immediately before use.
Quantity
5.48 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture solution of (4-methyl-pyridine-2-yl)-methanol (410 mg, 3.33 mmol) described in Manufacturing Example 11-1-3, thionyl chloride (0.49 mL, 6.66 mmol) and methylene chloride (10 mL) was stirred under reflux for 5 minutes. The reaction solution was allowed to room temperature and concentrated under a reduced pressure. The resulting residue was partitioned into diethyl ether and saturated sodium bicarbonate solution. The organic layer was purified by silica gel column chromatography (ethyl acetate) to obtain the title compound (340 mg, 72.1%).
Quantity
410 mg
Type
reactant
Reaction Step One
Quantity
0.49 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
72.1%

Synthesis routes and methods III

Procedure details

2,4-Lutidine-1-oxide (10 g, 8.10 mmol) was dissolved in anhydrous dioxane (125 ml) under nitrogen atomsphere, and herein p-toluenesulfonyl chloride (31.5 g, 162 mmol) was added and refluxed for 5 hours. The solution was neutralized with the saturated aqueous solution of potassium carbonate and extracted twice with methylene chloride. The combined organic layers were dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to get crude product. The residue was separated and purified by column-chromatography over silica gel to obtain 2-chloromethyl-4-methylpyridine (4.18 g, yield=36%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
31.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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